(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol

Descripción general

Descripción

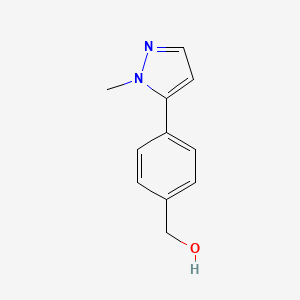

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanol moiety

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been associated with diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been shown to be potent against Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been demonstrated to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests it may have good bioavailability .

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic properties . For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

-

Step 1: Formation of Intermediate

Reagents: 1-methyl-1H-pyrazole-5-carbaldehyde, phenylmagnesium bromide

Conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon)

Reaction: The aldehyde group of 1-methyl-1H-pyrazole-5-carbaldehyde reacts with phenylmagnesium bromide to form the corresponding alcohol intermediate.

-

Step 2: Reduction

Reagents: Sodium borohydride or lithium aluminum hydride

Conditions: Anhydrous conditions, typically at low temperatures

Reaction: The intermediate is reduced to this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:

-

Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reagents: Chromium trioxide, pyridinium chlorochromate

Conditions: Anhydrous conditions, typically at room temperature

Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)aldehyde or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)carboxylic acid

-

Reduction: : The compound can be reduced to form the corresponding alkane.

Reagents: Hydrogen gas, palladium on carbon

Conditions: Elevated pressure and temperature

Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methane

-

Substitution: : The hydroxyl group can be substituted with other functional groups.

Reagents: Thionyl chloride, phosphorus tribromide

Products: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)chloride or (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)bromide

Aplicaciones Científicas De Investigación

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activities.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Comparación Con Compuestos Similares

Similar Compounds

- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol

- (1-Methyl-1H-pyrazol-5-yl)(2-pyridinyl)methanol

- 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Uniqueness

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is unique due to the presence of both a pyrazole ring and a phenyl group, which confer distinct electronic and steric properties. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a compound characterized by its pyrazole moiety, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 179055-18-6

- Molecular Weight : 188.23 g/mol

This compound features a phenolic hydroxyl group attached to a pyrazole ring, contributing to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed promising results in reducing inflammation markers such as TNF-α and IL-6. For instance, specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard treatments like dexamethasone, which showed 76% inhibition at 1 µM .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative A | 85 | 93 | 10 |

| Pyrazole Derivative B | 61 | 76 | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have shown efficacy against HER2-positive breast cancer cells. For example, one study reported that certain pyrazoline derivatives significantly downregulated HER2 expression and induced apoptosis in cancer cell lines .

Case Study:

A derivative exhibited a reduction in HER2 levels and downstream signaling pathways in gastric cancer models, highlighting its potential as a therapeutic agent for trastuzumab-resistant cases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. In vitro studies demonstrated that compounds related to this compound were effective against various bacterial strains, including E. coli and Staphylococcus aureus. One study reported that certain pyrazole derivatives showed significant activity at concentrations as low as 40 µg/mL when tested against these pathogens .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound's ability to inhibit TNF-α and IL-6 suggests it may interfere with the signaling pathways involved in inflammation.

- Induction of Apoptosis : The anticancer effects are likely due to the induction of programmed cell death in malignant cells through the modulation of key oncogenic pathways.

Propiedades

IUPAC Name |

[4-(2-methylpyrazol-3-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIYABGDSYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707173 | |

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-18-6 | |

| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.